molecular formula C22H21ClO7 B11155978 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B11155978
M. Wt: 432.8 g/mol
InChI Key: BNFRLPLVQNCUQH-UHFFFAOYSA-N
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Description

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromenone core structure substituted with a chloro group, a propyl group, and a trimethoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the esterification of 6-chloro-2-oxo-4-propyl-2H-chromen-7-ol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is unique due to the presence of the trimethoxybenzoate ester, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H21ClO7

Molecular Weight

432.8 g/mol

IUPAC Name

(6-chloro-2-oxo-4-propylchromen-7-yl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C22H21ClO7/c1-5-6-12-9-20(24)29-16-11-17(15(23)10-14(12)16)30-22(25)13-7-18(26-2)21(28-4)19(8-13)27-3/h7-11H,5-6H2,1-4H3

InChI Key

BNFRLPLVQNCUQH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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